5-Amino-3-oxohexanoic acid

Description

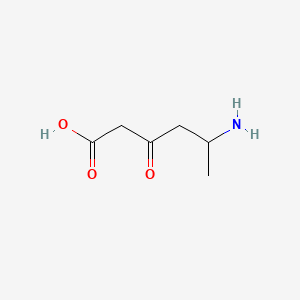

Structure

3D Structure

Properties

CAS No. |

19355-90-9 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

5-amino-3-oxohexanoic acid |

InChI |

InChI=1S/C6H11NO3/c1-4(7)2-5(8)3-6(9)10/h4H,2-3,7H2,1H3,(H,9,10) |

InChI Key |

FAASBXNEOGMQHS-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)CC(=O)O)N |

Canonical SMILES |

CC(CC(=O)CC(=O)O)N |

Synonyms |

3-keto-5-aminohexanoate |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 3 Oxohexanoic Acid and Its Analogs

Chemical Synthesis Approaches to 5-Amino-3-oxohexanoic Acid

The chemical synthesis of 5-Amino-3-oxohexanoic acid and its analogs involves a variety of strategies, including linear and convergent routes. These methods often necessitate the use of protecting groups to ensure the selective reaction of functional groups.

Multi-Step Linear Synthesis Strategies for 5-Amino-3-oxohexanoic Acid

A potential linear synthesis could commence from a readily available precursor like a protected glutamic acid derivative. For instance, selective reduction of the side-chain carboxylic acid, followed by chain extension and subsequent oxidation and deprotection steps, could furnish the desired 5-Amino-3-oxohexanoic acid. The synthesis of related β-keto esters, such as ethyl 3-oxohexanoate, often begins with reactions like the condensation of a ketone with a carbonate derivative. nih.gov

Enantioselective Synthesis of Chiral 5-Amino-3-oxohexanoic Acid Isomers

Given that 5-Amino-3-oxohexanoic acid possesses a chiral center at the C5 position, the synthesis of specific enantiomers, such as (S)-5-Amino-3-oxohexanoic acid or (R)-5-Amino-3-oxohexanoic acid, is of significant interest. chemspider.comnih.gov Enantioselective synthesis aims to produce a single enantiomer in high purity.

Several strategies can be employed for enantioselective synthesis. One common method involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a key reaction. For example, asymmetric reduction of a ketone precursor or an asymmetric amination reaction can establish the desired stereocenter. Another approach is the use of a chiral starting material that already possesses the correct stereochemistry, which is then carried through the synthetic sequence. The synthesis of chiral amino alcohols, which are precursors to related structures, has been achieved with high stereocontrol. nih.govresearchgate.net

Protective Group Strategies in 5-Amino-3-oxohexanoic Acid Synthesis

The presence of multiple functional groups (amino, keto, and carboxylic acid) in 5-Amino-3-oxohexanoic acid necessitates the use of protecting groups during its chemical synthesis. organic-chemistry.org Protecting groups temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified.

For the amino group, the tert-butoxycarbonyl (Boc) group is a common choice due to its stability under a range of conditions and its facile removal with acid. vulcanchem.com The carboxylic acid group can be protected as an ester, such as a methyl or ethyl ester, which can be later hydrolyzed. The selection of protecting groups must be carefully planned to allow for their selective removal at different stages of the synthesis, a concept known as an orthogonal protecting group strategy. organic-chemistry.orgnih.gov

Enzymatic and Biocatalytic Synthesis of 5-Amino-3-oxohexanoic Acid

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These approaches utilize enzymes or whole microorganisms to catalyze specific reactions, often with high enantioselectivity and under mild reaction conditions.

Enzymatic Pathways for 5-Amino-3-oxohexanoic Acid Formation from Precursors

Enzymes such as transaminases (also known as aminotransferases) are capable of converting a keto acid precursor into the corresponding amino acid. mdpi.commdpi.com For the synthesis of 5-Amino-3-oxohexanoic acid, a suitable diketo precursor could be enzymatically aminated at the C5 position.

A patent describes a potential pathway for the conversion of 3,6-diaminohexanoic acid to 6-amino-3-oxohexanoic acid using an aminotransferase or dehydrogenase. google.com While this produces a structural isomer, it highlights the potential of enzymatic conversions. Furthermore, (S)-5-Amino-3-oxohexanoate is a known intermediate in the degradation pathway of lysine (B10760008), where it is formed from L-erythro-3,5-Diaminohexanoate by the enzyme L-erythro-3,5-diaminohexanoate dehydrogenase. hmdb.ca The enzyme AlmA, which is similar to 5-aminolevulinate synthase (ALAS), is involved in the biosynthesis of the antibiotic alaremycin (B1247696) and catalyzes the condensation of serine and succinyl-CoA to form an intermediate, 5-amino-6-hydroxy-4-oxohexanoic acid, which is structurally related to 5-Amino-3-oxohexanoic acid. oup.com

The use of ketoreductases (KREDs) is another important biocatalytic strategy for the stereoselective reduction of keto groups to chiral alcohols, which can be precursors in the synthesis of complex molecules. mdpi.comresearchgate.net

| Enzyme Class | Potential Role in Synthesis |

| Transaminases (ATAs) | Introduction of the amino group at the C5 position with high stereoselectivity. mdpi.commdpi.com |

| Dehydrogenases | Interconversion of amino and keto functionalities. google.comhmdb.ca |

| Synthases | Formation of the carbon skeleton from smaller precursors. oup.com |

| Ketoreductases (KREDs) | Stereoselective reduction of the keto group if a hydroxyl analog is desired. mdpi.comresearchgate.net |

Whole-Cell Biotransformations for 5-Amino-3-oxohexanoic Acid Production

Whole-cell biotransformation has emerged as a powerful tool for the synthesis of complex molecules, including amino acids. Recombinant Escherichia coli cells have been engineered to act as biocatalysts in these processes. For instance, a "designer bug" whole-cell catalyst, co-expressing leucine (B10760876) dehydrogenase (LeuDH) and formate (B1220265) dehydrogenase (FDH), has been successfully used for the asymmetric reductive amination of α-keto acids. acs.org This system facilitates the conversion of a keto group to an amino group with high enantioselectivity, a key step that could be adapted for the synthesis of 5-Amino-3-oxohexanoic acid from a suitable precursor. acs.org The use of whole cells eliminates the need for costly enzyme purification and cofactor addition, as the cellular machinery regenerates the necessary cofactors like NADH. acs.org

In a notable example, mixed-species biotransformations have been employed for the synthesis of 6-aminohexanoic acid from cyclohexane, demonstrating the potential of combining different microbial strains to create a multi-step reaction cascade in a single pot. nih.gov This approach, which involves distributing a synthetic pathway between different microorganisms, could be conceptually applied to the production of 5-Amino-3-oxohexanoic acid, where one strain could synthesize a precursor which is then converted by a second strain. nih.gov The efficiency of such systems is highly dependent on factors like the choice of shuttle molecule between the strains and optimizing mass transfer of substrates and oxygen. nih.gov

| Parameter | Value | Impact on Yield |

| Residence Time | 8.5 min | Maximizes conversion (98%) |

| Temperature | 25°C | Prevents thermal decomposition |

| Catalyst Loading | 0.8 mol% AlCl₃ | Reduces waste |

| pH | 8.0 | Optimal for mutase activity manchester.ac.uk |

| Reaction Time | 24 hours | Sufficient for significant conversion manchester.ac.uk |

Exploration of Novel Biocatalysts for 5-Amino-3-oxohexanoic Acid Synthesis

The discovery and engineering of novel biocatalysts are central to advancing the synthesis of 5-Amino-3-oxohexanoic acid. Aminotransferases (ATAs) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor and are of particular interest. mdpi.com The active site of ATAs contains two pockets, a P-pocket and an O-pocket, which accommodate different substituents of the substrate, influencing the enzyme's specificity. mdpi.com By identifying or engineering ATAs with appropriate substrate specificity, a direct route to 5-Amino-3-oxohexanoic acid from a corresponding 3,5-dioxohexanoic acid precursor could be established.

A patent application describes the potential use of various aminotransferases and dehydrogenases for the conversion of 3,6-diaminohexanoic acid to 6-amino-3-oxohexanoic acid. google.com This highlights the active search for enzymes capable of acting on substrates structurally related to the precursors of 5-Amino-3-oxohexanoic acid. Furthermore, research into the biocatalytic synthesis of other chiral amino acids, such as the use of D-lactate dehydrogenase and formate dehydrogenase for producing (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, provides valuable insights into the types of enzyme systems that could be adapted for the synthesis of 5-Amino-3-oxohexanoic acid. mdpi.com

Chemoenzymatic Integration for Efficient 5-Amino-3-oxohexanoic Acid Production

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create more efficient and sustainable processes. A new chemoenzymatic synthesis of enantiopure 4-amino-2-hydroxy acids has been developed, which involves a one-pot, two-biotransformation process in an aqueous medium. acs.org This strategy first uses a lipase (B570770) for the hydrolysis of an α-keto ester to the corresponding α-keto acid, followed by the specific reduction of the ketone by a lactate (B86563) dehydrogenase. acs.org A similar approach could be envisioned for 5-Amino-3-oxohexanoic acid, where a chemical step generates a suitable keto-ester precursor, which is then stereoselectively reduced and/or aminated by one or more enzymes.

The synthesis of pregabalin, a γ-amino acid, provides a relevant example of a successful chemoenzymatic process. nih.gov This process begins with the enzymatic resolution of a β-cyanodiester, followed by chemical transformations to yield the final product. nih.gov Similarly, the synthesis of enantiopure (R)-3-hydroxy-5-oxohexanoic acid esters, useful intermediates for statins, has been improved by combining chemical and enzymatic reactions, with the selective reduction of a δ-ketal β-keto ester being a key enzymatic step. researchgate.net These examples underscore the power of integrating enzymatic steps for key chiral transformations within a broader chemical synthesis framework.

Green Chemistry Principles in the Synthesis of 5-Amino-3-oxohexanoic Acid

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes.

Sustainable Solvent Systems in 5-Amino-3-oxohexanoic Acid Synthesis

A significant aspect of green chemistry is the use of sustainable solvents. Water is often the ideal solvent for biocatalytic reactions due to its non-toxic nature and the native environment it provides for enzymes. preprints.org Research on the synthesis of isoxazol-5-one derivatives has shown that water can be the best solvent for one-pot, three-component reactions, leading to high yields and simplified work-up procedures. preprints.orgmdpi.com The use of bio-based solvents, such as vinegar and fruit peel extracts, has also been explored for the N-acetylation of amino acids, offering an eco-friendly alternative to traditional organic solvents. researchgate.net For industrial processes, continuous-flow reactor systems can significantly reduce solvent usage compared to batch processes.

Atom Economy and Process Intensification for 5-Amino-3-oxohexanoic Acid

Atom economy, a measure of how efficiently atoms from the starting materials are incorporated into the final product, is a key metric in green chemistry. rsc.org Multicomponent reactions (MCRs) are particularly advantageous in this regard, as they combine three or more starting materials in a single step, incorporating the majority of the atoms into the desired product. preprints.org The synthesis of adamantane (B196018) appended supramolecular amphiphilic bullets, for example, achieved 100% atom economy for two of the three reactions. researchgate.net

Process intensification, which aims to make chemical processes smaller, safer, and more efficient, can be achieved through various strategies. One-pot telescopic chemo-enzymatic cascades, where multiple reaction steps are performed in a single reactor without isolating intermediates, can significantly improve efficiency and reduce waste. manchester.ac.uk The use of immobilized multi-enzyme systems, where enzymes are fixed onto a solid support, can enhance stability and allow for easier separation and reuse of the biocatalyst. mdpi.com

Comparative Analysis of Synthetic Routes for 5-Amino-3-oxohexanoic Acid

While specific comparative data for the synthesis of 5-Amino-3-oxohexanoic acid is limited, a general analysis of related compounds offers valuable insights. For the synthesis of 6-Amino-5-oxohexanoic acid hydrochloride, an acid-catalyzed method provides a good balance of yield and cost for laboratory-scale synthesis, while an industrial-scale process boasts higher yields and cost-efficiency.

For (S)-5-amino-2-hydroxypentanoic acid, a hybrid chemo-enzymatic process, combining chemical synthesis of a keto acid precursor with enzymatic reductive amination, is often favored for industrial production to balance cost and efficiency. Microbial fermentation from renewable feedstocks like pyruvate (B1213749) represents a greener alternative, though it may require significant optimization of the metabolic pathway.

| Synthetic Method | Advantages | Disadvantages | Potential Applicability to 5-Amino-3-oxohexanoic Acid |

| Whole-Cell Biotransformation | High selectivity, mild conditions, no need for cofactor addition, potential for one-pot multi-step reactions. acs.orgnih.gov | Can have lower volumetric productivity, potential for side reactions from endogenous enzymes. | High potential, especially using engineered strains with specific aminotransferases or dehydrogenase activities. |

| Chemoenzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis, allows for the creation of complex molecules with high enantiopurity. acs.orgnih.govresearchgate.net | May require protection/deprotection steps, compatibility between chemical and enzymatic steps can be challenging. | Very promising for achieving high enantiomeric purity by using enzymes for key stereoselective steps. |

| Green Chemistry Approaches | Reduced environmental impact, increased safety, improved efficiency and atom economy. mdpi.compreprints.orgresearchgate.netresearchgate.net | Development of new green methods can be time-consuming and may not always be as efficient as traditional methods initially. | Essential for developing sustainable and industrially viable synthetic routes. |

Reactivity and Mechanistic Investigations of 5 Amino 3 Oxohexanoic Acid

Reactions of the Keto Functional Group in 5-Amino-3-oxohexanoic Acid

The ketone group at the C3 position is a key center for reactivity, primarily through its electrophilic carbonyl carbon. It readily participates in nucleophilic additions and can exist in equilibrium with its enol tautomer, which has its own distinct reactivity profile.

The carbonyl carbon of the keto group is electrophilic and susceptible to attack by nucleophiles. A prominent example of this reactivity is observed in the anaerobic fermentation of lysine (B10760008), where 5-Amino-3-oxohexanoic acid (also known as 3-keto-5-aminohexanoate or KAH) is a substrate for the enzyme 3-keto-5-aminohexanoate cleavage enzyme (Kce). uniprot.orgresearchgate.netgenome.jp This enzyme, found in bacteria such as Fusobacterium nucleatum and Cloacimonas acidaminovorans, catalyzes a reversible reaction between KAH and acetyl-CoA. uniprot.orguniprot.orgexpasy.org

The mechanism, which requires a Zn²⁺ cofactor, proceeds through several steps involving nucleophilic addition: researchgate.netgenome.jpexpasy.org

Deprotonation: The reaction begins with the deprotonation of the C2 carbon of KAH, adjacent to the keto group, to form a nucleophilic enolate intermediate. researchgate.net

Nucleophilic Attack: This enolate (I1) then attacks the electrophilic thioester carbon of acetyl-CoA. This nucleophilic addition results in a tetrahedral oxyanion intermediate (I2) that is stabilized by coordination to the Zn²⁺ ion in the enzyme's active site. researchgate.net

Intramolecular Transfer: The intermediate undergoes an intramolecular transfer of the CoA moiety. The sulfur atom of the CoA group performs a nucleophilic addition to the C3 keto-carbon of the original KAH molecule. researchgate.net

Retro-Claisen Reaction: The final step is a retro-Claisen reaction, which cleaves the C2-C3 bond, yielding the final products: acetoacetate (B1235776) and (3S)-3-aminobutanoyl-CoA. uniprot.orgresearchgate.netebi.ac.uk

Table 1: Mechanistic Steps of Kce-Catalyzed Reaction

| Step | Description | Nucleophile | Electrophile | Intermediate/Product |

|---|---|---|---|---|

| 1 | Deprotonation of KAH | Base (Enzyme Residue) | KAH (α-proton at C2) | Enolate (I1) |

| 2 | Nucleophilic Addition | KAH Enolate (I1) | Acetyl-CoA (Thioester Carbonyl) | Tetrahedral Oxyanion (I2) |

| 3 | Intramolecular CoA Transfer | CoA Thiolate | KAH (C3 Carbonyl) | Tetrahedral Oxyanion (I3) |

| 4 | Retro-Claisen Cleavage | N/A (Bond Cleavage) | C2-C3 Bond | Acetoacetate + (3S)-3-aminobutanoyl-CoA |

This table summarizes the key nucleophilic events during the enzymatic cleavage of 5-Amino-3-oxohexanoic acid.

Like other carbonyl compounds with α-hydrogens, 5-Amino-3-oxohexanoic acid can undergo keto-enol tautomerism. masterorganicchemistry.com This process involves the migration of a proton from the α-carbon (C2 or C4) to the carbonyl oxygen, with a corresponding shift of the pi-electrons from the C=O bond to form a C=C double bond. This creates an enol isomer, which contains both an alkene (-ene) and an alcohol (-ol) functional group. masterorganicchemistry.com

The equilibrium between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.com

Base-catalyzed enolization: A base removes a proton from the α-carbon to form an enolate ion. Protonation of the enolate oxygen atom then yields the enol. The enolate is a key intermediate in the Kce-catalyzed reaction mentioned previously. researchgate.net

Acid-catalyzed enolization: An acid protonates the carbonyl oxygen, making the α-proton more acidic. A weak base (like water) can then remove the α-proton to form the enol. masterorganicchemistry.com

While the keto form is generally more stable and predominates at equilibrium for simple ketones, the formation of the enol or the corresponding enolate is a crucial pathway that allows the α-carbon to act as a nucleophile. masterorganicchemistry.com For 5-Amino-3-oxohexanoic acid, two potential enol tautomers can be formed by deprotonation at C2 or C4.

Table 2: Keto-Enol Tautomers of 5-Amino-3-oxohexanoic Acid

| Tautomer | Key Structural Feature | Hybridization of C3 |

|---|---|---|

| Keto Form | Carbonyl group (C=O) at C3 | sp² |

| Enol Form (Δ²) | Double bond at C2-C3; Hydroxyl at C3 | sp² |

| Enol Form (Δ³) | Double bond at C3-C4; Hydroxyl at C3 | sp² |

This table outlines the primary keto form and possible enol tautomers of the compound.

Reactions of the Amino Functional Group in 5-Amino-3-oxohexanoic Acid

The amino group at the C5 position is a basic and nucleophilic center. Its reactivity is fundamental to forming amide bonds and other nitrogen-containing derivatives.

The nucleophilic nitrogen atom of the amino group can react with electrophilic carbonyl compounds, most notably carboxylic acids and their derivatives, in condensation reactions. lumenlearning.com The reaction with a carboxylic acid typically requires heat to drive off water from an initial ammonium (B1175870) carboxylate salt, or the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), to form an amide bond. libretexts.org

This reaction is the basis for the formation of peptides and proteins, where the amino group of one amino acid attacks the carboxylic acid group of another. lumenlearning.comunizin.org In the context of 5-Amino-3-oxohexanoic acid, this reactivity allows for its incorporation into peptide-like structures or for its derivatization.

Table 3: Examples of Amine Derivatization Reactions

| Reagent Type | Example Reagent | Product Type |

|---|---|---|

| Acyl Chloride | Acetyl Chloride | N-acetyl amide |

| Carboxylic Acid (+ DCC) | Benzoic Acid | N-benzoyl amide |

This table presents common reactions for derivatizing the amino group.

As an amino acid, 5-Amino-3-oxohexanoic acid can exist as a zwitterion, particularly in neutral solutions. nih.govchemguide.co.uk A zwitterion is an electrically neutral molecule that contains both a positive and a negative charge at different locations within the molecule. chemguide.co.uk For 5-Amino-3-oxohexanoic acid, this involves the internal transfer of a proton from the acidic carboxylic acid group to the basic amino group, resulting in a carboxylate anion (-COO⁻) and a protonated amino group (ammonium, -NH₃⁺). nih.govchemguide.co.uk

The zwitterionic state significantly impacts reactivity:

The ammonium group (-NH₃⁺) is not nucleophilic because the lone pair of electrons on the nitrogen is tied up in a bond with a proton. Therefore, in its zwitterionic or cationic form (at low pH), the amine is unreactive toward electrophiles. chemguide.co.uk

The carboxylate group (-COO⁻) is unreactive toward nucleophiles due to its negative charge and lack of a good leaving group. libretexts.org

Reactivity is restored by changing the pH. In a basic solution, the -NH₃⁺ group is deprotonated to the neutral, nucleophilic -NH₂ group. In an acidic solution, the -COO⁻ group is protonated to the electrophilic -COOH group. chemguide.co.uk The pH at which the molecule exists predominantly as a zwitterion with no net charge is its isoelectric point (pI). libretexts.org

Table 4: Ionic Forms of 5-Amino-3-oxohexanoic Acid vs. pH

| Condition | Predominant Form | State of Amino Group | State of Carboxylic Acid Group | Net Charge |

|---|---|---|---|---|

| Acidic (Low pH) | Cation | -NH₃⁺ (Ammonium) | -COOH (Carboxylic Acid) | +1 |

| Neutral (at pI) | Zwitterion | -NH₃⁺ (Ammonium) | -COO⁻ (Carboxylate) | 0 |

| Basic (High pH) | Anion | -NH₂ (Amine) | -COO⁻ (Carboxylate) | -1 |

This table illustrates how the ionization state and reactivity of the functional groups change with pH.

Reactions of the Carboxylic Acid Functional Group in 5-Amino-3-oxohexanoic Acid

The carboxylic acid functional group is acidic and can undergo reactions typical of its class, such as deprotonation, esterification, and amide formation (as the electrophilic partner).

As discussed, its most fundamental reaction in an aqueous solution is deprotonation to form the carboxylate anion (-COO⁻), a key feature of the zwitterion. chemguide.co.uk This carboxylate can then act as a nucleophile, although it is weaker than an alkoxide or amine.

In the presence of an alcohol and an acid catalyst, the carboxylic acid can undergo Fischer esterification to form an ester. unizin.org This reaction involves the protonation of the carbonyl oxygen to activate the carboxyl group toward nucleophilic attack by the alcohol.

Furthermore, the carboxylic acid can react with an amine to form an amide, as noted in section 3.2.1. This typically requires activation of the carboxylic acid, for example, by converting it to a more reactive acyl chloride or by using a coupling agent. libretexts.org In biological contexts, the carboxylate group is crucial for forming ionic bonds (salt bridges) with positively charged residues, such as arginine, in the active sites of enzymes. This interaction was observed in the crystal structure of Kce, where the carboxylate of KAH forms a salt bridge with an arginine residue (Arg-231), helping to position the substrate for catalysis. researchgate.net

Esterification and Amidation Reactions

The presence of a terminal carboxylic acid and a primary amine group makes 5-Amino-3-oxohexanoic acid amenable to standard esterification and amidation reactions.

Esterification: The carboxylic acid moiety can be converted to an ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is reversible, and typically, the alcohol is used in excess or water is removed to drive the equilibrium towards the product. Alternatively, for milder conditions, especially given the presence of the amino group which could be protonated under strong acid, derivatization of the carboxylic acid to a more reactive species like an acid chloride or the use of coupling agents can be employed. The amino group would require protection, for instance with a tert-butoxycarbonyl (Boc) group, prior to such reactions to prevent self-amidation or other side reactions.

Amidation: The carboxylic acid can be coupled with amines to form amides. This transformation is often facilitated by the use of peptide coupling reagents to form an activated ester intermediate, which then readily reacts with an amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. For example, coupling with amines via EDC/HOBt-mediated amidation is a common strategy for similar compounds. The amino group of 5-Amino-3-oxohexanoic acid itself can act as the nucleophile in amidation reactions if reacted with an activated carboxylic acid.

| Reaction Type | Reagents and Conditions | Product Functional Group | Notes |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Amino group may require protection. |

| Amidation (Coupling) | Amine, Coupling Agents (e.g., EDC, HOBt), Solvent (e.g., DMF, DCM) | Amide | A standard method for forming peptide bonds. |

Decarboxylation Mechanisms of 5-Amino-3-oxohexanoic Acid

As a β-keto acid, 5-Amino-3-oxohexanoic acid is susceptible to decarboxylation upon heating. This reaction involves the loss of carbon dioxide from the carboxyl group. The mechanism for the decarboxylation of β-keto acids is well-established and proceeds through a cyclic, concerted transition state. masterorganicchemistry.com

The process is initiated by the formation of an intramolecular hydrogen bond between the carbonyl oxygen at the beta position and the hydrogen of the carboxylic acid. Upon heating, a pericyclic reaction occurs where the C-C bond between the carboxyl group and the α-carbon breaks, a new C-C π bond forms between the α- and β-carbons, and the hydrogen is transferred from the carboxyl oxygen to the β-carbonyl oxygen. masterorganicchemistry.comyoutube.com This concerted mechanism results in the formation of an enol intermediate and carbon dioxide gas. The enol intermediate then rapidly tautomerizes to the more stable keto form. masterorganicchemistry.com It is a common misconception to view CO₂ as a simple leaving group; it is more accurate to consider the reaction a type of 1,2-elimination. masterorganicchemistry.com

Intramolecular Cyclization and Rearrangement Reactions Involving 5-Amino-3-oxohexanoic Acid

The bifunctional nature of 5-Amino-3-oxohexanoic acid allows for various intramolecular cyclization reactions, leading to the formation of heterocyclic structures. The specific outcome often depends on the reaction conditions and the use of specific reagents.

One probable intramolecular reaction is the formation of a lactam, a cyclic amide. This can occur via the nucleophilic attack of the amino group on the carboxylic acid group, typically under conditions that promote amide bond formation, such as high temperatures or the use of coupling agents. Given the structure, this would lead to a six-membered ring system.

Furthermore, reactions involving the ketone group are also possible. For instance, under certain conditions, the amino group could potentially react with the ketone to form a cyclic imine or enamine, which could then undergo further rearrangements or reactions. Studies on similar amino keto acids have shown that intramolecular cyclization can be a key step in the synthesis of various heterocyclic compounds, such as pyrrolidine (B122466) derivatives from 2-((diphenylmethylene)amino)-5-oxopentanoic and 2-((diphenylmethylene)amino)-5-oxohexanoic acids under acidic conditions. rsc.orgknc.ru

Exploration of Derivatization Strategies for Enhancing 5-Amino-3-oxohexanoic Acid Utility

Derivatization of 5-Amino-3-oxohexanoic acid can be employed to modify its properties for specific applications, such as enhancing its solubility, stability, or detectability in analytical methods.

Amino Group Derivatization: The primary amine can be acylated to form amides or protected with groups like Boc or benzyloxycarbonyl (Cbz) to prevent its reactivity during other transformations. Derivatization with fluorescent tags, such as dansyl chloride or o-phthaldialdehyde (OPA), can be used to enhance its detection in HPLC-fluorescence methods. researchgate.net

Carboxylic Acid Derivatization: The carboxylic acid can be converted to esters or amides as previously discussed (Section 3.3.1). Esterification, for instance with a tert-butyl group, can serve as a protecting group that can be removed under moderately strong acidic conditions. nih.gov

Ketone Group Derivatization: The ketone functionality can be reduced to a secondary alcohol or converted to a ketal to protect it during other reactions.

These derivatization strategies are crucial in multi-step syntheses involving 5-Amino-3-oxohexanoic acid as a building block and in the analytical determination of this and related compounds. researchgate.net

Kinetic and Thermodynamic Studies of 5-Amino-3-oxohexanoic Acid Transformations

Specific kinetic and thermodynamic data for the transformations of 5-Amino-3-oxohexanoic acid are not extensively reported in the literature. However, general principles from related compounds can provide insight.

Kinetics: The rates of reactions such as esterification and amidation are dependent on factors like temperature, concentration of reactants, and the presence of catalysts. For decarboxylation, the rate is highly dependent on temperature. Studies on other β-keto acids have shown that the reaction can occur at room temperature, albeit slowly, and is significantly accelerated by heat. acs.org The stability of the cyclic transition state influences the activation energy of the decarboxylation reaction.

Thermodynamics: The esterification of carboxylic acids is a reversible process with an equilibrium constant close to unity, necessitating methods to shift the equilibrium towards the products. msu.edu Amidation is generally thermodynamically favorable but kinetically slow, requiring activation of the carboxylic acid. Decarboxylation of β-keto acids is an irreversible process due to the formation of a stable gas, carbon dioxide, which escapes the reaction mixture, driving the reaction to completion. masterorganicchemistry.com Thermodynamic data for the solvation of similar amino acids in various solvent systems have been studied to understand their behavior in solution. acs.org

For enzymatic transformations, kinetic parameters such as the Michaelis constant (K_m) and catalytic rate constant (k_cat) are crucial for understanding the efficiency of the enzyme. For instance, transaminases are used to synthesize amino acids from keto acids, and their kinetics are well-studied. mdpi.commdpi.com

| Transformation | General Kinetic Factors | General Thermodynamic Considerations |

| Esterification | Temperature, Catalyst Concentration | Reversible, equilibrium driven by Le Chatelier's principle. |

| Amidation | Activation of Carboxylic Acid, Temperature | Generally favorable (exergonic) but kinetically slow. |

| Decarboxylation | Temperature | Irreversible due to the formation of CO₂ gas. masterorganicchemistry.com |

Biological and Biochemical Significance of 5 Amino 3 Oxohexanoic Acid in Non Human Systems

Role in Lysine (B10760008) Degradation Pathways

(S)-5-Amino-3-oxohexanoate is a key intermediate in the metabolic breakdown of lysine, an essential amino acid. hmdb.cahmdb.ca This pathway is crucial for organisms to utilize lysine as a source of carbon and energy.

The formation of (S)-5-Amino-3-oxohexanoate occurs through the action of specific enzymes on lysine derivatives. A primary route involves the enzyme L-erythro-3,5-diaminohexanoate dehydrogenase (EC 1.4.1.11). hmdb.cafoodb.ca This enzyme catalyzes the conversion of L-erythro-3,5-diaminohexanoate to (S)-5-Amino-3-oxohexanoate. hmdb.ca In some microbial pathways, particularly in anaerobic fermentation of lysine, this compound is a central metabolite. For instance, in Cloacimonas acidaminovorans, lysine is converted through a series of steps into 5-amino-3-oxohexanoate. uniprot.org

Another potential, though less characterized, pathway involves the conversion of 3,6-diaminohexanoic acid to 6-amino-3-oxohexanoic acid by an aminotransferase or dehydrogenase. google.comgoogle.com

Table 1: Enzymatic Formation of 5-Amino-3-oxohexanoic Acid

| Precursor Metabolite | Enzyme | Product | Organism Example |

|---|---|---|---|

| L-erythro-3,5-Diaminohexanoate | L-erythro-3,5-diaminohexanoate dehydrogenase (EC 1.4.1.11) | (S)-5-Amino-3-oxohexanoate | General lysine degradation hmdb.cafoodb.ca |

| Lysine (multi-step) | Various enzymes in fermentation pathway | 5-Amino-3-oxohexanoate | Cloacimonas acidaminovorans uniprot.orgresearchgate.net |

Once formed, 5-Amino-3-oxohexanoic acid serves as a substrate for further enzymatic reactions in the lysine degradation pathway. A key enzyme that acts on this compound is the 3-keto-5-aminohexanoate cleavage enzyme (EC 2.3.1.247), found in organisms like Cloacimonas acidaminovorans. uniprot.org This enzyme catalyzes the reversible cleavage of (5S)-5-amino-3-oxohexanoate in the presence of acetyl-CoA to produce (3S)-3-aminobutanoyl-CoA and acetoacetate (B1235776). uniprot.org This reaction is a critical step in the anaerobic fermentation of lysine, breaking down the six-carbon backbone of lysine into smaller, metabolically useful molecules. uniprot.org

Table 2: Downstream Enzymatic Reactions of 5-Amino-3-oxohexanoic Acid

| Substrate | Enzyme | Products | Organism Example |

|---|

Participation in Microbial Metabolism and Biotransformations

Microorganisms utilize a vast array of metabolic pathways to break down and synthesize organic compounds. mdpi.com 5-Amino-3-oxohexanoic acid is involved in these processes, particularly in the context of amino acid metabolism.

While primarily known for its role in a catabolic (degradation) pathway, related structures highlight its potential as a biosynthetic intermediate. For example, in Streptomyces sp. A012304, a similar compound, 5-amino-6-hydroxy-4-oxohexanoic acid, is a precursor in the biosynthesis of the antibiotic alaremycin (B1247696). acs.org This intermediate is formed from the condensation of L-serine and succinyl-CoA. acs.org This demonstrates that amino-oxo-hexanoic acid structures can serve as building blocks for more complex molecules in microorganisms. Furthermore, engineered metabolic pathways in microorganisms like E. coli have been designed to produce various difunctional alkanes from lysine, where 6-amino-3-oxohexanoic acid is a proposed intermediate. google.com

The degradation of 5-Amino-3-oxohexanoic acid is a key step in the microbial utilization of lysine. As detailed in section 4.1.2, the 3-keto-5-aminohexanoate cleavage enzyme in bacteria like Cloacimonas acidaminovorans breaks down this compound. uniprot.org This enzyme is zinc-dependent and facilitates the cleavage into 3-aminobutyryl-CoA and acetoacetate. uniprot.org The genes encoding the enzymes for this lysine degradation pathway, including the one that forms and degrades 5-amino-3-oxohexanoate, are often found clustered together in the genomes of these bacteria. researchgate.net This co-localization allows for efficient regulation and expression of the entire pathway. The breakdown products can then enter central metabolic pathways, such as the Krebs cycle (via acetyl-CoA from acetoacetate) and fatty acid metabolism, providing the microorganism with both carbon and energy for growth. researchgate.net

Implications in Plant Biochemistry and Stress Responses

Metabolic Adaptations Involving 5-Amino-3-oxohexanoic Acid in Plants

The presence and regulation of 5-Amino-3-oxohexanoic acid in plants appear to be linked to metabolic strategies for coping with environmental challenges. In a high-throughput metabolomic analysis of the resurrection plant Xerophyta humilis, (S)-5-Amino-3-oxohexanoic acid was identified as a metabolite that is significantly regulated in response to water deficit stress. uct.ac.za This suggests that the pathways involving this compound are part of the plant's sophisticated biochemical machinery for survival under extreme conditions. The accumulation of specific non-protein amino acids and related metabolites is a known adaptive strategy in plants, contributing to osmotic adjustment, detoxification, and the protection of cellular structures during stress. core.ac.ukscispace.com The modulation of 5-Amino-3-oxohexanoic acid levels in Xerophyta humilis during dehydration points to its role in a broader metabolic reconfiguration aimed at enhancing stress tolerance. uct.ac.za

Role in Plant Desiccation Tolerance Mechanisms

Research on the resurrection plant Xerophyta humilis provides direct evidence for the involvement of 5-Amino-3-oxohexanoic acid in desiccation tolerance. uct.ac.za Resurrection plants possess the unique ability to withstand near-total water loss in their vegetative tissues and recover fully upon rehydration. uct.ac.za A metabolomic study comparing hydrated and dried leaves of X. humilis identified (S)-5-Amino-3-oxohexanoic acid as one of the compounds whose levels change significantly during the drying process. uct.ac.za

In this study, multivariate statistical analysis pinpointed a subset of metabolites, including (S)-5-Amino-3-oxohexanoic acid, that were key discriminators between the hydrated and desiccated states. uct.ac.za While the precise function of its accumulation or reduction is still under investigation, its presence within a suite of desiccation-associated metabolites suggests it plays a role in the multifaceted protective strategies employed by the plant. uct.ac.za These strategies include the accumulation of compounds that stabilize macromolecules and membranes, providing a foundation for understanding how non-model organisms adapt to severe environmental stress. uct.ac.za

Enzyme Characterization and Mechanism Studies Involving 5-Amino-3-oxohexanoic Acid as Substrate or Product

5-Amino-3-oxohexanoic acid is a key intermediate in the metabolic pathways of certain microorganisms, serving as either the product or substrate for specific enzymes. wikipedia.orghmdb.ca

L-erythro-3,5-diaminohexanoate Dehydrogenase Activity

The primary enzyme responsible for producing (S)-5-amino-3-oxohexanoate is L-erythro-3,5-diaminohexanoate dehydrogenase (EC 1.4.1.11). wikipedia.orghmdb.ca This enzyme catalyzes the NAD+-dependent oxidative deamination of L-erythro-3,5-diaminohexanoate. wikipedia.org The reaction yields (S)-5-amino-3-oxohexanoate, ammonia (B1221849) (NH3), NADH, and a proton (H+). wikipedia.org

This enzyme is a member of the oxidoreductase family and is notably involved in the lysine degradation pathway in certain anaerobic bacteria, such as Clostridium species and Fusobacterium nucleatum. wikipedia.orgvulcanchem.comgoogle.com It is classified as a β-amino acid dehydrogenase (β-AADH), distinguishing it from the more extensively studied α-amino acid dehydrogenases. vulcanchem.comresearchgate.net The enzyme from Clostridium has been purified and characterized, showing high specificity for its substrates. researchgate.net Structural and mechanistic studies of L-erythro-3,5-diaminohexanoate dehydrogenase from Candidatus Cloacamonas acidaminovorans have provided significant insights. researchgate.net Crystal structure analysis revealed key differences in the substrate-binding pocket and catalytic mechanism compared to α-AADHs, establishing a foundation for understanding and engineering this class of enzymes. researchgate.netnih.gov

Table 1: Characteristics of L-erythro-3,5-diaminohexanoate Dehydrogenase

| Characteristic | Description | Source(s) |

| EC Number | 1.4.1.11 | wikipedia.org |

| Systematic Name | L-erythro-3,5-diaminohexanoate:NAD+ oxidoreductase (deaminating) | wikipedia.org |

| Reaction | L-erythro-3,5-diaminohexanoate + H₂O + NAD⁺ ⇌ (S)-5-amino-3-oxohexanoate + NH₃ + NADH + H⁺ | wikipedia.org |

| Cofactor | NAD⁺ | wikipedia.orgvulcanchem.com |

| Metabolic Pathway | Lysine degradation | wikipedia.orghmdb.ca |

| Organisms | Clostridium sp., Fusobacterium nucleatum, Candidatus Cloacamonas acidaminovorans | wikipedia.orgvulcanchem.comresearchgate.net |

| Enzyme Class | Oxidoreductase, β-Amino Acid Dehydrogenase (β-AADH) | wikipedia.orgvulcanchem.comresearchgate.net |

Other Enzymes Interacting with 5-Amino-3-oxohexanoic Acid

Following its formation, (S)-5-amino-3-oxohexanoate can be further metabolized by other enzymes. One such enzyme is the 3-keto-5-aminohexanoate cleavage enzyme, also known as (5S)-5-amino-3-oxohexanoate:acetyl-CoA ethylamine (B1201723) transferase (EC 2.3.1.247). genome.jpkegg.jp This enzyme acts on (5S)-5-amino-3-oxohexanoate, cleaving the molecule as part of the lysine degradation pathway. genome.jp This subsequent enzymatic step highlights the role of 5-amino-3-oxohexanoic acid as a transient intermediate in a larger metabolic sequence.

Potential as a Biosynthetic Precursor for Natural Products in Non-Human Organisms

The role of 5-Amino-3-oxohexanoic acid as a metabolic intermediate positions it as a potential precursor for the biosynthesis of other compounds, particularly in the context of metabolic engineering. In pathways engineered for the production of valuable chemicals, intermediates like 5-amino-3-oxohexanoic acid can be diverted toward new products.

Applications of 5 Amino 3 Oxohexanoic Acid and Its Derivatives in Scientific Disciplines Excluding Clinical Human Trials

Utilization in Biochemical Research as a Standard or Reference Compound

(5S)-5-Amino-3-oxohexanoic acid, also known as (S)-5-amino-3-oxohexanoate, serves as a reference compound in various biochemical studies. hmdb.canih.gov Its defined chemical structure and properties make it a useful standard for analytical purposes. hmdb.canih.gov In metabolomics research, which involves the comprehensive analysis of small molecule metabolites in biological systems, authentic standards like 5-amino-3-oxohexanoic acid are crucial for the accurate identification and quantification of metabolites in complex samples. thno.orgfoodb.ca For instance, its known mass spectral data can be entered into databases used for metabolite identification. foodb.ca

The compound is classified as a medium-chain keto acid and is a known intermediate in the degradation of the essential amino acid lysine (B10760008). hmdb.ca This metabolic context makes it a relevant standard for studies investigating amino acid catabolism and related biochemical pathways. hmdb.caresearchgate.net Researchers utilize it to confirm the presence of this specific metabolite in experimental samples and to calibrate analytical instruments, ensuring the reliability of metabolomic data. thno.orgfoodb.ca

Application in Metabolic Studies as a Biomarker for Non-Human Systems

Assessment of Lysine Metabolism in Animal Models

5-Amino-3-oxohexanoic acid is a key intermediate in the breakdown of lysine, an essential amino acid. hmdb.ca In animal models, the levels of this compound can provide insights into the rate and regulation of lysine degradation. hmdb.caresearchgate.net For example, in studies involving rat models of osteoarthritis, significant changes in lysine metabolism products were observed, highlighting the potential of such metabolites as biomarkers for disease progression. researchgate.net In the context of sepsis research in animal models, aberrations in amino acid metabolites, including those in the lysine degradation pathway, are considered potential biomarkers to diagnose the condition and predict its severity. nih.gov Specifically, studies in septic mice have explored the effects of lysine supplementation, suggesting a link between lysine metabolism and the inflammatory response. nih.gov

The degradation of lysine to 5-amino-3-oxohexanoate is a multi-step enzymatic process. researchgate.net In the haloalkaliphilic bacterium Anoxynatronum sibiricum, this compound is formed from lysine and subsequently cleaved into 3-aminobutyryl-CoA and acetoacetate (B1235776). researchgate.net Studying the flux through this pathway in various animal models can reveal metabolic dysregulation associated with different physiological or pathological states.

Metabolomic Profiling in Biological Systems for Research Purposes

Metabolomic profiling aims to identify and quantify the complete set of small-molecule metabolites in a biological system. In this context, 5-amino-3-oxohexanoic acid has been identified as a potential biomarker in various non-human research settings. frontiersin.orgntno.org For instance, in studies on multiple trauma complicated with sepsis, this compound was one of nine potential biomarkers identified through untargeted plasma metabolomics. frontiersin.orgresearchgate.net Its levels were found to be negatively correlated with the Sequential Organ Failure Assessment (SOFA) score, a measure of organ dysfunction. frontiersin.org

In another study involving Holstein calves under heat stress, (S)-5-Amino-3-oxohexanoate was identified as one of five key metabolites that differed significantly between animals with different heat stress responses. mdpi.com This finding suggests its potential role as a biomarker for heat stress tolerance in livestock. mdpi.com Similarly, in beef cattle, the ruminal concentration of certain metabolites, including a derivative of 5-aminopentanal (B1222117) (a related compound), was altered by the infusion of essential oil blends, indicating its utility in studying the effects of dietary interventions on rumen metabolism. mdpi.com

Below is a table summarizing research findings where 5-Amino-3-oxohexanoic acid was identified as a significant metabolite in non-human systems.

| Research Area | Biological System | Key Finding | Reference(s) |

| Sepsis | Animal Models | Identified as a potential biomarker for sepsis and septic shock. | nih.govfrontiersin.orgntno.org |

| Heat Stress | Holstein Calves | Levels differed between animals with varying heat stress tolerance. | mdpi.com |

| Rumen Metabolism | Beef Cattle | Concentrations of related amino acid metabolites were altered by dietary supplements. | mdpi.com |

| Osteoarthritis | Rat Models | Products of lysine metabolism showed significant changes during disease progression. | researchgate.net |

Role as a Precursor or Intermediate in the Synthesis of Non-Human Compounds

Development of Agrochemicals and Veterinary Compounds

While direct evidence for the use of 5-amino-3-oxohexanoic acid in the synthesis of commercial agrochemicals and veterinary compounds is limited in the provided search results, its structural features suggest potential applications. As an amino acid derivative, it can serve as a building block for more complex molecules. The presence of both an amino group and a keto group allows for a variety of chemical modifications. For instance, the amino group can be acylated, and the keto group can be reduced or participate in condensation reactions. This versatility makes it a candidate for the synthesis of novel bioactive compounds that could be explored for agrochemical or veterinary purposes. The synthesis of various amino acid derivatives is a common strategy in the development of new pharmaceuticals and other bioactive molecules. mdpi.com

Synthesis of Novel Organic Building Blocks

5-Amino-3-oxohexanoic acid and its derivatives are valuable as intermediates in organic synthesis for creating novel building blocks. acs.org The compound's bifunctional nature, containing both an amine and a carboxylic acid, along with a ketone, makes it a versatile starting material. For example, it can be used in the synthesis of heterocyclic compounds or as a scaffold to introduce specific functional groups into larger molecules. The synthesis of related compounds, such as 5-amino-4-oxopentanoic acid (a precursor to 5-aminolevulinic acid), highlights the utility of amino-keto acids in creating biologically relevant molecules. google.com The general class of amino acids serves as fundamental building blocks in a wide range of synthetic applications, from pharmaceuticals to materials science. mdpi.combldpharm.com

Contributions to Analytical Reagent Development (Beyond Basic Identification)

Beyond its potential in materials science, 5-amino-3-oxohexanoic acid and its derivatives contribute to the development of specialized analytical tools for scientific investigation. These applications leverage the compound's specific chemical reactivity for enhancing detection in analytical techniques and for probing biological processes at a molecular level.

In the field of analytical chemistry, particularly chromatography, the direct analysis of polar molecules like amino acids can be challenging. thermofisher.com Such compounds often exhibit low volatility and may decompose at the high temperatures used in gas chromatography (GC). thermofisher.comsigmaaldrich.com To overcome these issues, a process called derivatization is employed. This involves chemically modifying the analyte to make it more volatile, less reactive, and thus improve its chromatographic behavior. sigmaaldrich.com

While 5-amino-3-oxohexanoic acid is not typically used as a derivatization agent, it is an analyte that requires derivatization for effective analysis. The active hydrogens on its amino (-NH2) and carboxylic acid (-COOH) groups are reactive and polar. sigmaaldrich.com Derivatization replaces these active hydrogens with nonpolar groups. sigmaaldrich.com This modification is crucial for enhancing detection sensitivity and achieving symmetrical peak shapes in GC analysis. thermofisher.com Common techniques applicable to amino and keto acids include silylation and acylation. nih.gov

| Reagent Class | Example Reagent | Abbreviation | Target Functional Groups | Reference |

|---|---|---|---|---|

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH2, -SH | thermofisher.com |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -NH2, -SH | sigmaaldrich.com |

| Acylation | Methyl chloroformate | MCF | -OH, -NH2 |

Derivatives of amino-oxohexanoic acids have been synthesized and utilized as sophisticated probes to investigate specific enzyme activities. A prominent example is the development of a carbon-11 (B1219553) labeled analog, 5-amino-4-oxo-[6-11C]hexanoic acid (¹¹C-MALA), for use as a Positron Emission Tomography (PET) imaging probe. snmjournals.org

This radiolabeled tracer was designed to estimate the accumulation of Protoporphyrin IX (PpIX), a photosensitive compound, which is induced by the administration of 5-aminolevulinic acid (ALA). The accumulation of PpIX is dependent on the activity of several enzymes, including ALA dehydratase (ALAD). snmjournals.org The tracer, ¹¹C-MALA, acts as an inhibitor of ALAD by forming a covalent bond with the enzyme's catalytic center. snmjournals.org By measuring the uptake and retention of ¹¹C-MALA in tissues via PET imaging, researchers can non-invasively assess ALAD activity and predict the efficacy of ALA-based photodynamic therapy in tumors. snmjournals.org This application demonstrates a highly specialized use of an amino-oxohexanoic acid derivative as an analytical probe to investigate a specific enzymatic pathway in preclinical research. snmjournals.org

| Probe Compound | Target Enzyme | Mechanism of Action | Analytical Application | Reference |

|---|---|---|---|---|

| 5-amino-4-oxo-[6-¹¹C]hexanoic acid (¹¹C-MALA) | ALA dehydratase (ALAD) | Inhibitor; forms a covalent intermediate with the enzyme's catalytic center. | PET imaging tracer to estimate ALA-induced Protoporphyrin IX accumulation by probing ALAD activity. | snmjournals.org |

Advanced Analytical Methodologies for Characterization and Quantification of 5 Amino 3 Oxohexanoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 5-Amino-3-oxohexanoic acid, providing detailed information on its atomic connectivity, functional groups, and stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural confirmation of 5-Amino-3-oxohexanoic acid. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy allows for the identification and characterization of the different proton environments in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For 5-Amino-3-oxohexanoic acid, distinct signals are expected for the methyl, methylene, and methine protons.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of the carbonyl carbons of the ketone and carboxylic acid, as well as the carbons of the aliphatic chain.

While experimental NMR data for 5-Amino-3-oxohexanoic acid is not widely available in the reviewed literature, predicted NMR data serves as a valuable reference for its characterization.

Predicted NMR Data for (S)-5-Amino-3-oxohexanoic acid

| Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|---|

| ¹³C | 178.69 |

| ¹³C | 171.13 |

| ¹³C | 52.34 |

| ¹³C | 49.65 |

| ¹³C | 47.96 |

| ¹³C | 20.3 |

| ¹H | 4.02 |

| ¹H | 3.51 |

| ¹H | 2.82 |

Note: This data is based on computational predictions and may differ from experimental values.

Advanced NMR Techniques:

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in establishing the connectivity between protons and carbons. A COSY spectrum would reveal the coupling between adjacent protons in the hexanoic acid chain, while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the assignments made from 1D NMR.

Solid-State NMR (ssNMR): This technique is particularly useful for studying the compound in its solid form, providing insights into its crystalline structure and intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of 5-Amino-3-oxohexanoic acid. With a molecular formula of C₆H₁₁NO₃, the expected exact mass is 145.0739 g/mol . HRMS can confirm this with high accuracy, typically to within a few parts per million (ppm).

Fragmentation Analysis:

In addition to providing an accurate mass, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), elucidates the fragmentation pattern of the molecule. This "fingerprint" is invaluable for structural confirmation. For 5-Amino-3-oxohexanoic acid, characteristic fragmentation pathways would likely involve:

Decarboxylation: Loss of the carboxylic acid group (-COOH) as CO₂ (44 Da).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group or the keto group.

Loss of water: Dehydration from the carboxylic acid group.

Loss of ammonia (B1221849): From the amino group.

Understanding these fragmentation patterns is crucial for distinguishing 5-Amino-3-oxohexanoic acid from its isomers.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in 5-Amino-3-oxohexanoic acid. The resulting spectra serve as a unique "vibrational fingerprint" for the molecule.

Expected Vibrational Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | IR |

| N-H (Amine) | Stretching | 3500-3300 | IR, Raman |

| C-H (Aliphatic) | Stretching | 3000-2850 | IR, Raman |

| C=O (Ketone) | Stretching | 1725-1705 | IR, Raman |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 | IR, Raman |

| N-H (Amine) | Bending | 1650-1580 | IR |

| C-N | Stretching | 1250-1020 | IR |

| C-O | Stretching | 1320-1210 | IR |

The precise positions of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample (solid or solution).

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a vital technique for determining the stereochemistry of chiral molecules like 5-Amino-3-oxohexanoic acid, which possesses a stereocenter at the C5 position. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light.

The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) can be used to assign the absolute configuration (R or S) of the molecule. For 5-Amino-3-oxohexanoic acid, the electronic transitions associated with the carbonyl group of the ketone and the carboxylic acid are expected to give rise to distinct CD signals, allowing for the stereochemical assignment of the C5-amino group.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of 5-Amino-3-oxohexanoic acid from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV-Vis, Fluorescence, ELSD)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile compounds like 5-Amino-3-oxohexanoic acid. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

Detection Methods:

UV-Vis Detection: 5-Amino-3-oxohexanoic acid possesses a ketone functional group which contains a chromophore that absorbs in the UV region. This allows for direct detection using a UV-Vis detector, although the sensitivity may be limited.

Fluorescence Detection: To enhance sensitivity and selectivity, derivatization of the primary amine group with a fluorescent tag is a common strategy. Reagents such as o-phthalaldehyde (B127526) (OPA) or fluorescamine (B152294) react with the amino group to produce highly fluorescent derivatives that can be detected with high sensitivity.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the presence of a chromophore. It is particularly useful for quantifying compounds like 5-Amino-3-oxohexanoic acid, especially when derivatization is not desirable. The response in ELSD is related to the mass of the analyte, making it a valuable tool for quantification.

The development of a robust HPLC method would involve optimizing parameters such as the column chemistry (e.g., C18 reversed-phase), mobile phase composition (e.g., acetonitrile/water gradient with additives like formic acid), and flow rate to achieve baseline separation and accurate quantification of 5-Amino-3-oxohexanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) stands as a robust technique for the analysis of amino acids, provided they are chemically modified to increase their volatility. sigmaaldrich.comthermofisher.com For 5-Amino-3-oxohexanoic acid, derivatization is an essential step to enable its passage through the GC column and subsequent detection by the mass spectrometer.

The derivatization process typically targets the primary amine and carboxylic acid functional groups. A common approach involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. nih.gov For instance, the carboxyl group can be esterified using an alcohol (e.g., methanol, propanol) in an acidic medium, and the amino group can be acylated with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.comnih.gov The resulting derivative is more volatile and thermally stable, making it amenable to GC separation.

The GC separates the derivatized 5-Amino-3-oxohexanoic acid from other components in the sample based on its boiling point and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted derivative, producing a characteristic mass spectrum that allows for its identification and quantification. The Human Metabolome Database (HMDB) provides predicted GC-MS spectra for the non-derivatized form of (S)-5-Amino-3-oxohexanoate, which can serve as a reference for interpreting experimental data.

Table 1: Illustrative GC-MS Parameters for Derivatized 5-Amino-3-oxohexanoic Acid Analysis

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 80 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at 1 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged molecules like amino acids. creative-proteomics.com 5-Amino-3-oxohexanoic acid, being an ampholytic compound with both an amino and a carboxyl group, can be effectively separated based on its charge-to-size ratio in an electric field.

A significant advantage of CE is that it often does not require derivatization, simplifying sample preparation. d-nb.info The separation is typically performed in a fused-silica capillary filled with a background electrolyte (BGE). The pH of the BGE is a critical parameter that determines the charge state of the analyte and, consequently, its migration behavior. By adjusting the pH, the separation selectivity can be finely tuned.

For detection, UV-Vis absorbance is commonly used, although its sensitivity can be limited for non-derivatized amino acids. creative-proteomics.com To enhance sensitivity, derivatization with a chromophoric or fluorophoric tag can be employed. creative-proteomics.com Coupling CE with mass spectrometry (CE-MS) offers the benefits of high separation efficiency and sensitive, specific detection. creative-proteomics.com

Table 2: Exemplar Capillary Electrophoresis Conditions for 5-Amino-3-oxohexanoic Acid

| Parameter | Condition |

|---|---|

| Capillary | Fused silica, 50 µm ID, 50 cm total length |

| Background Electrolyte (BGE) | 50 mM phosphate (B84403) buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Injection | Hydrodynamic injection at 50 mbar for 5 s |

| Detection | UV detection at 200 nm |

Hyphenated Techniques for Comprehensive Analysis in Complex Biological Matrices

Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the analysis of low-abundance metabolites in complex biological samples.

LC-MS/MS for Targeted and Untargeted Metabolomics Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern metabolomics, offering high sensitivity and selectivity for the analysis of a wide range of compounds, including 5-Amino-3-oxohexanoic acid. metwarebio.com This technique can be applied in both targeted and untargeted approaches.

In targeted metabolomics , specific metabolites, including 5-Amino-3-oxohexanoic acid, are quantified with high precision and accuracy. mayo.edunih.gov This is achieved by using stable isotope-labeled internal standards and operating the mass spectrometer in multiple reaction monitoring (MRM) mode. The MRM transitions are specific to the analyte of interest, minimizing interference from the matrix.

Untargeted metabolomics , on the other hand, aims to capture a global snapshot of all detectable metabolites in a sample. nih.gov This approach is valuable for discovering novel biomarkers and understanding metabolic pathways. High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) or Orbitrap instruments, are typically used to obtain accurate mass measurements, which aid in the identification of unknown compounds.

GCxGC-MS for Enhanced Resolution of Isomers

Comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) provides a significant enhancement in separation power compared to conventional GC-MS. This is particularly beneficial for resolving isomeric compounds, which can be challenging with single-dimension chromatography. While there is no specific literature on the GCxGC-MS analysis of 5-Amino-3-oxohexanoic acid, the technique's ability to separate isomers of other amino acids suggests its potential applicability.

In GCxGC, the effluent from the first column is trapped and then reinjected onto a second column with a different stationary phase. This two-dimensional separation provides a much higher peak capacity, allowing for the resolution of closely related compounds. The increased resolution can be critical in metabolomic studies where multiple isomers may be present.

X-ray Crystallography for Solid-State Structure Determination of 5-Amino-3-oxohexanoic Acid and its Salts

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net Obtaining a crystal structure of 5-Amino-3-oxohexanoic acid or its salts would provide invaluable information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves growing a single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The diffraction pattern produced by the crystal is then used to calculate the electron density map and ultimately the atomic structure of the molecule. nih.gov While no crystal structure for 5-Amino-3-oxohexanoic acid is currently available in public databases, the structures of other beta-amino acids and their salts have been determined, providing insights into their conformational preferences and packing arrangements. researchgate.net

Emerging Analytical Platforms for In Situ and Real-Time Monitoring

The development of analytical platforms capable of in situ and real-time monitoring of biochemical processes is a rapidly advancing field. nih.gov Such technologies could provide dynamic information about the production and consumption of 5-Amino-3-oxohexanoic acid in living systems or bioreactors.

One promising approach is the use of biosensors, which can be designed to specifically detect a target analyte. nih.gov For example, an enzyme-based biosensor could utilize an enzyme that specifically recognizes 5-Amino-3-oxohexanoic acid to generate a measurable signal. Another emerging technique is Raman spectroscopy, which can provide real-time information about the chemical composition of a sample without the need for labels or reagents. nih.gov While still in development for many specific metabolites, these platforms hold the potential to revolutionize our understanding of metabolic dynamics.

Theoretical and Computational Studies of 5 Amino 3 Oxohexanoic Acid

Quantum Chemical Calculations on Electronic Structure and Properties

Quantum chemical calculations are powerful tools for elucidating the intrinsic properties of a molecule. austinpublishinggroup.com Methods like Density Functional Theory (DFT) are frequently used to model the electronic structure, molecular descriptors, and reactivity of amino acids and related compounds. bohrium.comnih.gov Although specific, comprehensive quantum chemical studies exclusively on 5-Amino-3-oxohexanoic acid are not widely published, the principles from related molecular studies can be applied to understand its characteristics.

Molecular Orbital Analysis (HOMO-LUMO) of 5-Amino-3-oxohexanoic Acid

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. aimspress.com The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com

For 5-Amino-3-oxohexanoic acid, the HOMO is expected to be localized around the electron-rich regions, such as the amino group and the oxygen atoms of the keto and carboxyl groups. These sites are prone to electrophilic attack. The LUMO is likely concentrated on the electron-deficient carbonyl carbons, which are susceptible to nucleophilic attack. researchgate.netnih.gov A detailed analysis, typically performed using DFT calculations, would quantify these energies and map the orbital distributions, providing a predictive model of the molecule's reactive behavior. aimspress.com Challenges in accurately predicting HOMO-LUMO gaps with machine learning models have been noted for molecules containing aliphatic carboxylic acids and amines, underscoring the need for specific quantum calculations. chemrxiv.org

Table 1: Conceptual HOMO-LUMO Analysis for 5-Amino-3-oxohexanoic Acid

| Orbital | Expected Localization | Chemical Significance |

| HOMO | Amino group (-NH₂), Carbonyl & Carboxyl Oxygens | Site of electron donation; susceptibility to oxidation and electrophilic attack. |

| LUMO | Carbonyl Carbon (C3), Carboxyl Carbon (C1) | Site of electron acceptance; susceptibility to nucleophilic attack. |

| Energy Gap | Difference between LUMO and HOMO energies | Indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Charge Distribution and Electrostatic Potential Mapping

The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution across a molecule and identifying regions of positive and negative potential. embrapa.brnih.gov This map is generated by calculating the electrostatic energy of a positive point charge at various locations on the molecule's electron density surface. researchgate.net

In an ESP map of 5-Amino-3-oxohexanoic acid, regions of negative potential (typically colored red) would be expected around the electronegative oxygen atoms of the carbonyl and carboxyl groups, as well as the nitrogen of the amino group. These areas are electron-rich and represent likely sites for interaction with electrophiles or for forming hydrogen bonds as an acceptor. researchgate.net Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms of the amino group and the carboxylic acid, indicating electron-poor areas that are susceptible to deprotonation or interaction with nucleophiles. wikimedia.org Such maps provide critical insights into intermolecular interactions, including how the molecule might bind within an enzyme's active site. researchgate.net

Conformational Landscape and Isomerism of 5-Amino-3-oxohexanoic Acid

The structural diversity of 5-Amino-3-oxohexanoic acid arises from both stereoisomerism and conformational flexibility.

Stereoisomerism : The molecule contains a chiral center at the C5 carbon, leading to two enantiomers: (S)-5-Amino-3-oxohexanoic acid and (R)-5-Amino-3-oxohexanoic acid. The (S)-enantiomer is the biologically relevant form found in the lysine (B10760008) degradation pathway. hmdb.cafoodb.ca

Zwitterionic Form : In physiological conditions, the molecule likely exists as a zwitterion, where the acidic carboxyl group donates a proton to the basic amino group, resulting in a molecule with both a negative (COO⁻) and a positive (NH₃⁺) charge. nih.gov This is a common feature of amino acids. researchgate.net

Conformational Isomers : The molecule has four rotatable single bonds in its carbon backbone. foodb.ca Rotation around these bonds gives rise to various conformers with different spatial arrangements and energies. Computational methods can be used to explore this conformational landscape, identifying low-energy, stable conformations that are most likely to be present and interact with enzymes. capes.gov.br The flexibility of the hexanoic acid chain is a key determinant of its ability to fit into specific binding sites. vulcanchem.com

Table 2: Known Isomeric and Ionic Forms of 5-Amino-3-oxohexanoic Acid

| Form | Description | Source |

| (5S)-5-Amino-3-oxohexanoic acid | The S-enantiomer, which is the biologically active isomer. | nih.govchemspider.com |

| (5S)-5-ammonio-3-oxohexanoate | The zwitterionic form of the S-enantiomer. | nih.gov |

| (R)-5-Amino-3-oxohexanoic acid | The R-enantiomer. | Implied |

Molecular Modeling and Simulation of 5-Amino-3-oxohexanoic Acid Interactions

Molecular modeling techniques, such as docking and molecular dynamics, are instrumental in studying how 5-Amino-3-oxohexanoic acid interacts with its biological targets and its behavior in different environments.

Docking Studies with Relevant Enzyme Active Sites (Non-Human)

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. plos.org A key enzyme that interacts with 5-Amino-3-oxohexanoic acid is the 3-keto-5-aminohexanoate (KAH) cleavage enzyme (Kce), found in prokaryotes like Candidatus Cloacamonas acidaminovorans. nih.govseqco.deuniprot.org

Studies combining X-ray crystallography and molecular modeling of Kce have provided detailed snapshots of how the substrate, (S)-KAH, binds in the enzyme's active site. nih.govresearchgate.net The binding is facilitated by a Zn²⁺ ion, which is characteristic of metal-dependent class II aldolases. researchgate.net In the active site, the substrate is positioned for a series of reactions including deprotonation and a retro-Claisen type reaction. nih.gov Docking simulations corroborate the crystallographic data, showing that the KAH-derived portion of reaction intermediates fits perfectly within the substrate's observed position. nih.gov This modeling helps to elucidate the complex catalytic mechanism that does not involve a covalent acyl-enzyme intermediate. researchgate.net

Table 3: Summary of Docking Insights for (S)-5-Amino-3-oxohexanoate with Kce Enzyme

| Feature | Observation from Modeling/Crystallography | Reference |

| Enzyme | 3-keto-5-aminohexanoate cleavage enzyme (Kce) | nih.govresearchgate.net |

| Organism | Candidatus Cloacamonas acidaminovorans (prokaryote) | seqco.de |

| Binding Site | TIM barrel fold containing a Zn²⁺ ion | nih.govresearchgate.net |

| Key Interactions | Coordination of the substrate to the Zn²⁺ ion; positioning for nucleophilic addition onto acetyl-CoA. | nih.gov |

| Mechanism | The model supports a mechanism involving substrate deprotonation followed by an intramolecular retro-Claisen reaction. | nih.govresearchgate.net |

Molecular Dynamics Simulations in Various Solvent Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. fu-berlin.de Such simulations are widely used to study amino acids in aqueous solutions to understand their solvation, conformational dynamics, and interactions. acs.orgnih.govmdpi.com

While specific MD simulation studies focused solely on 5-Amino-3-oxohexanoic acid in various solvents are not prominent in the literature, the methodology is highly applicable. An MD simulation could reveal:

Solvation Structure : How water molecules arrange around the polar (amino, keto, carboxyl) and non-polar parts of the molecule, which influences its solubility and stability. tandfonline.com

Conformational Dynamics : The flexibility of the hexanoic acid chain in solution and the probabilities of it adopting certain conformations. This is crucial for understanding how it approaches and fits into an enzyme active site.

Interaction Dynamics : The stability of the substrate-enzyme complex over time, including the persistence of key hydrogen bonds and other interactions observed in static docking models.